2-{[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}benzoic acid
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Overview
Description
2-{[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}benzoic acid is an organic compound that features a benzoic acid core substituted with a sulfanyl group linked to a 5-methyl-1,2,4-oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}benzoic acid typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an amidoxime with a suitable carboxylic acid derivative under dehydrating conditions.
Attachment of the sulfanyl group: The oxadiazole intermediate is then reacted with a thiol or disulfide compound to introduce the sulfanyl group.
Coupling with benzoic acid: The final step involves coupling the sulfanyl-substituted oxadiazole with a benzoic acid derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like N-bromosuccinimide (NBS) or nitric acid.
Major Products
Sulfoxides and sulfones: from oxidation reactions.
Reduced heterocycles: from reduction reactions.
Substituted benzoic acids: from electrophilic aromatic substitution.
Scientific Research Applications
Chemistry
In chemistry, 2-{[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}benzoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
This compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with sulfanyl groups. It may also serve as a probe in biochemical assays to understand the role of oxadiazole-containing compounds in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. The oxadiazole ring is known for its bioactivity, and the benzoic acid moiety can enhance the compound’s pharmacokinetic properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 2-{[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}benzoic acid exerts its effects often involves interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The oxadiazole ring can interact with various biological targets, influencing pathways related to inflammation, cancer, or microbial infections.
Comparison with Similar Compounds
Similar Compounds
2-{[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}benzoic acid: Similar in structure but with different substituents on the oxadiazole ring.
4-{[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}benzoic acid: Positional isomer with the sulfanyl group attached at a different position on the benzoic acid ring.
2-{[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}benzoic acid: Similar structure with an ethyl group instead of a methyl group on the oxadiazole ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the oxadiazole ring and the sulfanyl group allows for versatile applications in various fields.
Properties
IUPAC Name |
2-[(5-methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-7-12-10(13-16-7)6-17-9-5-3-2-4-8(9)11(14)15/h2-5H,6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSQNZYZCHJKLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CSC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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